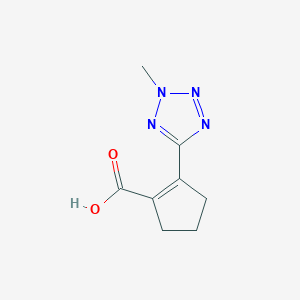

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid

Description

2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid is a heterocyclic compound featuring a tetrazole ring fused to a cyclopentene backbone with a carboxylic acid substituent.

Properties

CAS No. |

1855700-69-4 |

|---|---|

Molecular Formula |

C8H10N4O2 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(2-methyltetrazol-5-yl)cyclopentene-1-carboxylic acid |

InChI |

InChI=1S/C8H10N4O2/c1-12-10-7(9-11-12)5-3-2-4-6(5)8(13)14/h2-4H2,1H3,(H,13,14) |

InChI Key |

DOCKGRFBEHEVON-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(N=N1)C2=C(CCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne under mild conditions.

Cyclopentene Ring Formation: The cyclopentene ring can be formed through a series of cyclization reactions involving appropriate starting materials such as cyclopentadiene derivatives.

Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles like amines, thiols

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols

Substitution: Substituted tetrazoles

Scientific Research Applications

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications:

Medicinal Chemistry: Tetrazoles are used as bioisosteres for carboxylic acids in drug design to enhance bioavailability and reduce toxicity.

Agriculture: Tetrazole derivatives are used as herbicides and pesticides due to their ability to inhibit specific enzymes in plants.

Materials Science: Tetrazoles are used in the synthesis of energetic materials and explosives due to their high nitrogen content and stability.

Biochemistry: Tetrazoles are used in DNA synthesis and molecular docking studies due to their ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Metal Ion Complexation: The tetrazole ring can form stable complexes with metal ions, which can be utilized in various biochemical applications.

Signal Transduction: The compound can modulate signal transduction pathways by interacting with specific receptors or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives

Triazoles (e.g., etaconazole and propiconazole in ) are five-membered rings with three nitrogen atoms, widely used as fungicides. Key differences include:

- Ring Composition : Triazoles (3N) vs. tetrazoles (4N), impacting electron density and stability.

- Applications : Triazoles are established in agrochemicals, while tetrazoles are more common in drug design due to their bioisosteric properties.

- Acidity : Tetrazoles (pKa ~4.9) are stronger acids than carboxylic acids (pKa ~2.5), whereas triazoles (pKa ~10) are less acidic .

Thiazol Derivatives

Thiazoles (e.g., compounds in ) contain one sulfur and one nitrogen atom. Comparisons include:

- Heteroatom Effects : Thiazoles exhibit sulfur-mediated reactivity (e.g., nucleophilic substitutions), while tetrazoles rely on nitrogen-rich interactions (e.g., hydrogen bonding).

- Biological Activity : Thiazoles are prevalent in antibiotics (e.g., penicillin), whereas tetrazoles are utilized in angiotensin II receptor blockers (e.g., losartan) .

Cyclopropane and Cyclopentane Carboxylic Acid Derivatives

Compounds like cyclanilide () share a carboxylic acid group but differ in ring size and substituents:

- Ring Strain : Cyclopentene in the target compound reduces strain compared to cyclopropane derivatives.

- Substituent Effects : The tetrazole group may enhance binding affinity compared to cyclopropane’s dichlorophenyl groups in pesticides .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Structural Insights : The tetrazole ring in the target compound offers superior metabolic stability compared to triazoles and thiazoles, making it advantageous in drug discovery .

- Evidence Gaps: No direct data on the target compound’s synthesis, bioactivity, or crystallography are provided in the evidence. Structural comparisons are inferred from analogs (e.g., triazoles in , thiazoles in ).

Biological Activity

2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid is a compound that incorporates a tetrazole moiety, known for its diverse biological activities. Tetrazoles have gained attention in medicinal chemistry due to their ability to serve as carboxylic acid isosteres, enhancing the pharmacokinetic and pharmacodynamic profiles of various drugs. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The presence of the tetrazole ring contributes to its unique chemical properties, including increased stability and bioactivity.

Antioxidant Activity

Research indicates that compounds containing tetrazole rings exhibit significant antioxidant properties. A study demonstrated that derivatives of tetrazole showed enhanced free radical scavenging abilities compared to their parent compounds . The DPPH assay results highlighted the compound's potential in mitigating oxidative stress.

Antihypertensive Effects

The compound was evaluated for its antihypertensive properties using various synthesized derivatives. In a controlled study, several analogs were tested for their ability to lower systolic blood pressure in hypertensive models. The results indicated that certain derivatives exhibited substantial reductions in blood pressure compared to control groups .

| Code | Mean Systolic Blood Pressure (mmHg) ± SEM |

|---|---|

| Control | 108.28 ± 6.87 |

| AV2 | 69.21 ± 1.72 |

| AV3 | 79.31 ± 3.34 |

| AV9 | 80.17 ± 1.34 |

Urease Inhibition

Urease inhibition studies revealed that some derivatives of the compound effectively inhibited urease activity, which is significant for treating infections caused by Helicobacter pylori. The IC values were determined to assess the potency of these inhibitors against urease .

The mechanism by which this compound exerts its biological effects may involve interactions with specific receptors or enzymes. The tetrazole ring likely facilitates binding through hydrogen bonding and electrostatic interactions due to its polar nature.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the tetrazole structure. The study emphasized structure-activity relationships (SAR), demonstrating how modifications to the phenyl or cyclopentene portions influenced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.